molecular formula C10H20ClNO2 B1440982 Ethyl 4-ethyl-4-piperidinecarboxylate hydrochloride CAS No. 874365-39-6

Ethyl 4-ethyl-4-piperidinecarboxylate hydrochloride

Cat. No. B1440982
CAS RN: 874365-39-6
M. Wt: 221.72 g/mol
InChI Key: SKWIXVUJYZWPSO-UHFFFAOYSA-N
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Description

“Ethyl 4-ethyl-4-piperidinecarboxylate hydrochloride” is a chemical compound with the formula C₈H₁₆ClNO₂ . It is used for research purposes . It is also known as "Ethyl piperidine-4-carboxylate hydrochloride" .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 4-ethyl-4-piperidinecarboxylate hydrochloride is recognized for its role as a significant intermediate in chemical synthesis. Its synthesis from isonicotinic acid through esterification and hydrogenation yields promising results, with esterification and hydrogenation yields being 84.6% and 87.0%, respectively (Chen Ying-qi, 2007). Furthermore, compounds like (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride have been synthesized using it as a starting material, indicating its versatility in producing diverse chemical structures (Zheng Rui, 2010).

Potential Anticancer Agents

Research has been conducted on derivatives of this compound as potential anticancer agents. A study developed piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated their anticancer potential. Some compounds synthesized exhibited strong anticancer properties compared to a reference drug, suggesting their potential in cancer treatment (A. Rehman et al., 2018).

Acetylcholinesterase Inhibition

Another significant application is in the development of acetylcholinesterase inhibitors. Compounds derived from this compound have been shown to exhibit potent anti-acetylcholinesterase activity. These findings are crucial in the context of treating diseases like Alzheimer's, where acetylcholinesterase inhibitors play a therapeutic role (H. Sugimoto et al., 1992).

Development of Other Pharmaceuticals

Further, this compound has been used in the synthesis of various pharmaceuticals. For example, the development of AZD1283, a selective and reversible antagonist of the P2Y12 receptor, involved the use of 4-piperidinecarboxylic acid (isonipecotic acid), indicating its application in the development of new medication (S. Andersen et al., 2013).

Carboxylesterase Inhibition

Another study focused on the development of inhibitors for carboxylesterases, enzymes expressed in the human liver and intestine. The study involved derivatives of this compound, indicating its potential use in mitigating the toxic side effects of certain drugs (K. Yoon et al., 2004).

Safety and Hazards

“Ethyl 4-ethyl-4-piperidinecarboxylate hydrochloride” should be handled with caution. It may cause respiratory irritation, serious eye irritation, and skin irritation . It is also a combustible liquid .

Mechanism of Action

properties

IUPAC Name

ethyl 4-ethylpiperidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-3-10(9(12)13-4-2)5-7-11-8-6-10;/h11H,3-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWIXVUJYZWPSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCNCC1)C(=O)OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693908
Record name Ethyl 4-ethylpiperidine-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

874365-39-6
Record name Ethyl 4-ethylpiperidine-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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